molecular formula C12H11N3O5S B11297033 N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11297033
M. Wt: 309.30 g/mol
InChI Key: JMKCWWRXZJBVHQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, a hydroxy group, a dihydropyrimidine ring, and a sulfonamide group, which collectively contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can be employed to optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole

Uniqueness

N-(3-acetylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O5S

Molecular Weight

309.30 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H11N3O5S/c1-7(16)8-3-2-4-9(5-8)15-21(19,20)10-6-13-12(18)14-11(10)17/h2-6,15H,1H3,(H2,13,14,17,18)

InChI Key

JMKCWWRXZJBVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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